molecular formula C12H8F2N2O2 B6414026 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% CAS No. 1261936-91-7

6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%

Cat. No. B6414026
CAS RN: 1261936-91-7
M. Wt: 250.20 g/mol
InChI Key: YARTYEYSMRSWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% (6-APA) is a small molecule compound with a molecular weight of 252.22 g/mol. It is a colorless crystalline solid that is soluble in water and ethanol. 6-APA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the role of the picolinic acid receptor in the regulation of the hypothalamic-pituitary-adrenal axis. It has also been used to study the effects of picolinic acid on the expression of certain genes, as well as its role in the regulation of insulin sensitivity. Additionally, 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been used to study the effects of picolinic acid on the expression of certain enzymes, such as cytochrome P450.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an agonist of the picolinic acid receptor, which is expressed in the hypothalamus and pituitary gland. It is thought to activate the receptor, which in turn activates the hypothalamic-pituitary-adrenal axis and leads to the release of hormones such as cortisol and adrenaline.
Biochemical and Physiological Effects
6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, including those involved in the regulation of insulin sensitivity. Additionally, it has been shown to increase the expression of certain enzymes, such as cytochrome P450. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, leading to the release of hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a small molecule, which makes it easier to handle and manipulate. However, it is important to note that 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is a synthetic compound, and it is not found naturally in the body. Therefore, it may be difficult to study the long-term effects of its use.

Future Directions

Future research on 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% could focus on further understanding its mechanism of action and its effects on the hypothalamic-pituitary-adrenal axis. Additionally, further research could be done to investigate its potential as a therapeutic agent for various conditions. Additionally, further research could be done to investigate its potential as a diagnostic tool for various diseases. Finally, further research could be done to investigate its potential as an adjuvant for various treatments.

Synthesis Methods

6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with 3,5-difluorobenzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces a difluorinated intermediate, which is then reacted with pyridine to form the 6-Amino-3-(3,5-difluorophenyl)picolinic acid, 95%. The final product is then isolated and purified by recrystallization.

properties

IUPAC Name

6-amino-3-(3,5-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARTYEYSMRSWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)F)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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